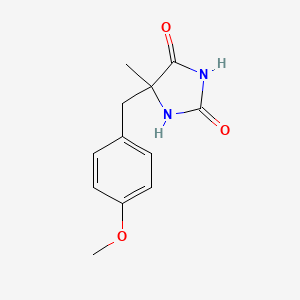

5-(4'-Methoxybenzyl)-5-methylhydantoin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLVVXBHGRDQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662078 | |

| Record name | 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13500-24-8 | |

| Record name | 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Approach to Unveiling the Therapeutic Potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin: An In-depth Technical Guide

This guide provides a comprehensive framework for the biological activity screening of the novel compound, 5-(4'-Methoxybenzyl)-5-methylhydantoin. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and scientifically rigorous approach to elucidating the therapeutic potential of this molecule. By leveraging the known pharmacological profile of the hydantoin scaffold, we will explore a targeted yet broad screening cascade to identify and characterize its bioactivity.

Introduction: The Hydantoin Scaffold and the Rationale for Screening

The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Derivatives of this versatile heterocycle have demonstrated significant anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] The well-established anticonvulsant activity of phenytoin and the antimicrobial efficacy of nitrofurantoin are prime examples of the therapeutic success of hydantoin-based drugs.[1][2]

The subject of this guide, 5-(4'-Methoxybenzyl)-5-methylhydantoin, is a novel derivative with unexplored biological activities. The presence of a methoxybenzyl group suggests potential interactions with various biological targets, warranting a systematic investigation into its pharmacological profile. This guide proposes a multi-tiered screening approach, starting with broad-spectrum assays to identify primary activities, followed by more specific, mechanism-of-action studies.

Proposed Screening Cascade: A Multi-Faceted Investigation

The proposed screening cascade for 5-(4'-Methoxybenzyl)-5-methylhydantoin is designed to efficiently probe a wide range of potential biological activities. The workflow is structured to maximize information output while conserving resources in the early stages of investigation.

Caption: Proposed screening cascade for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Tier 1: Primary Screening Protocols

The initial tier of screening aims to identify any significant biological activity of the compound across three key therapeutic areas where hydantoin derivatives have shown promise: antimicrobial, anticancer, and anticonvulsant.

Antimicrobial Activity Screening

Hydantoin derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[4][6] The proposed mechanism of action for some derivatives includes the disruption of microbial cell membranes or interference with essential biosynthetic pathways.[6][7][8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol will determine the lowest concentration of 5-(4'-Methoxybenzyl)-5-methylhydantoin that inhibits the visible growth of a panel of clinically relevant microorganisms.

Microorganism Panel:

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |

| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus niger (ATCC 16404) |

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-(4'-Methoxybenzyl)-5-methylhydantoin in dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: Dispense 50 µL of appropriate sterile broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to each well.

-

Controls: Include a positive control (microorganism and broth), a negative control (broth only), and a solvent control (microorganism, broth, and DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Screening

Numerous hydantoin derivatives have demonstrated potent anticancer activities by inducing apoptosis, inhibiting cell proliferation, and interfering with cellular signaling pathways.[4][5][6]

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay will assess the effect of 5-(4'-Methoxybenzyl)-5-methylhydantoin on the metabolic activity of a panel of human cancer cell lines, providing an indication of its cytotoxic or cytostatic effects.

Cancer Cell Line Panel:

| Cell Line | Cancer Type |

| MCF-7 | Breast Adenocarcinoma |

| HeLa | Cervical Adenocarcinoma |

| HepG2 | Hepatocellular Carcinoma |

| PC-3 | Prostate Adenocarcinoma |

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 5-(4'-Methoxybenzyl)-5-methylhydantoin (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticonvulsant Activity Screening

The hydantoin scaffold is famously associated with anticonvulsant drugs like phenytoin.[1][3][9] Therefore, a preliminary in vivo screen for anticonvulsant activity is warranted.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer 5-(4'-Methoxybenzyl)-5-methylhydantoin intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (phenytoin, 25 mg/kg).

-

Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of protected mice at each dose level.

Tier 2: Secondary Screening and Mechanism of Action

Should the primary screening reveal promising activity in any of the tested areas, the next logical step is to perform secondary assays to confirm the activity and elucidate the potential mechanism of action.

Caption: Potential mechanism of action (MOA) studies for Tier 2 screening.

Data Presentation and Interpretation

All quantitative data from the screening assays should be meticulously recorded and presented in a clear and concise manner. The use of tables for summarizing key parameters such as MIC, IC50, and percentage protection is highly recommended.

Example Data Summary Table:

| Assay | Test System | Parameter | Result |

| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Value] |

| Anticancer | MCF-7 cells | IC50 (µM) | [Insert Value] |

| Anticonvulsant | MES test | % Protection at 100 mg/kg | [Insert Value] |

The interpretation of these results will guide the subsequent steps in the drug discovery process. A low MIC value suggests potent antimicrobial activity, while a low IC50 value indicates significant anticancer potential. A high percentage of protection in the MES test would be indicative of promising anticonvulsant properties.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial biological activity screening of 5-(4'-Methoxybenzyl)-5-methylhydantoin. By systematically evaluating its effects in well-established in vitro and in vivo models, researchers can efficiently identify and characterize its therapeutic potential. Positive results from this screening cascade will pave the way for more advanced preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in-depth toxicological assessments, ultimately contributing to the development of novel therapeutics.

References

-

The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2025). ResearchGate. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). The Bioscan. [Link]

-

Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). National Institutes of Health. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]

-

Hydantoin-hydrolyzing enzyme activity during batch fermentation of Ag.... (n.d.). ResearchGate. [Link]

-

Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (n.d.). National Institutes of Health. [Link]

-

[Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. (n.d.). National Library of Medicine. [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. [Link]

-

Cyclic-imide-hydrolyzing activity of D-hydantoinase from Blastobacter sp. strain A17p-4. (n.d.). National Library of Medicine. [Link]

-

Antimicrobial Activity of Various Hydantoin Derivatives. (n.d.). ResearchGate. [Link]

-

Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). (n.d.). INIS-IAEA. [Link]

-

Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). National Institutes of Health. [Link]

-

Synthesis and anticonvulsant activity of 2-iminohydantoins. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. (1999). California Institute of Technology. [Link]

-

Cyclic-Imide-Hydrolyzing Activity of d-Hydantoinase from Blastobacter sp. Strain A17p-4. (n.d.). Applied and Environmental Microbiology. [Link]

-

Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line. (2014). Scientific.net. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

- 5. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcbiochemres.com [pcbiochemres.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(4'-Methoxybenzyl)-5-methylhydantoin

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of the novel chemical entity, 5-(4'-Methoxybenzyl)-5-methylhydantoin. While the specific biological activities of this compound are not yet fully characterized, its structural similarity to other hydantoin derivatives suggests potential therapeutic applications, likely as an anticonvulsant or an anticancer agent. This document outlines a logical, multi-tiered experimental approach designed to identify its molecular targets, delineate the affected signaling pathways, and ultimately define its pharmacological profile. By following the methodologies detailed herein, researchers can efficiently and rigorously elucidate the core MoA, paving the way for further preclinical and clinical development.

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The hydantoin core, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of therapeutic agents.[1][2] Historically, hydantoin derivatives have been prominent in the management of epilepsy, with phenytoin being a classic example.[3][4] The primary anticonvulsant mechanism of these compounds involves the modulation of voltage-gated sodium channels, leading to the stabilization of neuronal membranes and a reduction in seizure propagation.[5]

More recently, the pharmacological landscape of hydantoin derivatives has expanded significantly, with numerous reports highlighting their potential as anticancer agents.[1][6][7] The anticancer MoA of these compounds is often multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and interference with critical cellular signaling pathways.[1] Given this dual potential, a thorough investigation into the MoA of a novel derivative like 5-(4'-Methoxybenzyl)-5-methylhydantoin is imperative to guide its development toward the most relevant clinical applications.

This guide will therefore present a two-pronged investigative strategy to explore both the potential anticonvulsant and anticancer activities of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Initial Hypothesis and Tiered Experimental Approach

Based on the existing literature for structurally related hydantoins, we can formulate two primary hypotheses for the MoA of 5-(4'-Methoxybenzyl)-5-methylhydantoin:

-

Hypothesis A: Anticonvulsant Activity - The compound acts as a modulator of neuronal excitability, likely through interaction with voltage-gated ion channels.

-

Hypothesis B: Anticancer Activity - The compound disrupts cancer cell homeostasis through mechanisms such as cell cycle arrest, induction of apoptosis, or inhibition of key oncogenic signaling pathways.

To systematically test these hypotheses, a tiered experimental workflow is proposed. This approach begins with broad phenotypic screening to identify the primary biological effect, followed by more focused target identification and pathway analysis.

Figure 1: A tiered experimental workflow for MoA elucidation.

Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

A crucial first step is the reliable synthesis of the compound of interest. A modification of the Bucherer-Berg reaction provides a robust route to 5,5-disubstituted hydantoins.[8]

Protocol 1: Synthesis via Modified Bucherer-Berg Reaction

-

Reaction Setup: In a well-ventilated fume hood, combine 4-methoxyphenylacetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

-

Heating: Heat the reaction mixture to 60-70°C with vigorous stirring in a sealed pressure vessel.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 5-(4'-Methoxybenzyl)-5-methylhydantoin.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Investigating Anticonvulsant Activity (Hypothesis A)

The primary mechanism of action for many hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels.[5] Therefore, the initial investigation into the anticonvulsant properties of 5-(4'-Methoxybenzyl)-5-methylhydantoin should focus on its effects on neuronal excitability.

4.1. Tier 1: Phenotypic Screening for Neuronal Activity

A high-throughput assay to assess the compound's effect on neuronal firing is the first step.

Protocol 2: Microelectrode Array (MEA) Assay

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on microelectrode array plates.

-

Compound Treatment: Apply a range of concentrations of 5-(4'-Methoxybenzyl)-5-methylhydantoin to the neuronal cultures.

-

Data Acquisition: Record spontaneous and evoked neuronal firing activity using the MEA system.

-

Analysis: Analyze parameters such as mean firing rate, burst frequency, and synchrony to determine the compound's effect on neuronal network activity. A decrease in these parameters would suggest a potential anticonvulsant effect.

4.2. Tier 2: Target Identification and Validation

If the MEA assay indicates a reduction in neuronal activity, the next step is to identify the specific ion channel(s) affected.

Protocol 3: Automated Patch-Clamp Electrophysiology

-

Cell Lines: Use cell lines stably expressing different voltage-gated ion channels (e.g., Naᵥ1.1, Naᵥ1.2, Caᵥ channels).

-

Compound Application: Apply 5-(4'-Methoxybenzyl)-5-methylhydantoin at various concentrations.

-

Data Recording: Record ion channel currents in response to specific voltage protocols.

-

Analysis: Determine the IC₅₀ of the compound for each channel to identify its primary molecular target.

4.3. Tier 3: In Vivo Confirmation

The final step is to confirm the anticonvulsant activity in a preclinical animal model.

Protocol 4: Maximal Electroshock (MES) Seizure Model

-

Animal Dosing: Administer 5-(4'-Methoxybenzyl)-5-methylhydantoin or vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined time, induce seizures using corneal electrodes to deliver a maximal electrical stimulus.

-

Observation: Observe the animals for the presence or absence of tonic hindlimb extension, a hallmark of a tonic-clonic seizure.

-

Analysis: Determine the ED₅₀ of the compound for protection against MES-induced seizures.

Investigating Anticancer Activity (Hypothesis B)

The anticancer activity of hydantoin derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[1][6]

5.1. Tier 1: Phenotypic Screening for Anticancer Effects

A broad-based screen against a panel of cancer cell lines is the initial step to identify potential anticancer activity.

Protocol 5: Cancer Cell Line Viability Assay

-

Cell Culture: Plate a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of 5-(4'-Methoxybenzyl)-5-methylhydantoin for 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

-

Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line to identify sensitive cancer types.

5.2. Tier 2: Elucidating the Cellular Mechanism

If the viability screen reveals potent anticancer activity, the next step is to determine the underlying cellular mechanism.

Protocol 6: Cell Cycle and Apoptosis Analysis

-

Cell Treatment: Treat a sensitive cancer cell line with 5-(4'-Methoxybenzyl)-5-methylhydantoin at its GI₅₀ concentration.

-

Cell Cycle Analysis: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

-

Apoptosis Assay: Use an Annexin V/PI staining kit to quantify the percentage of apoptotic cells by flow cytometry.

-

Western Blot Analysis: Probe for key markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell cycle regulation (e.g., cyclins, CDKs).

5.3. Tier 3: Pathway Analysis and In Vivo Efficacy

To further delineate the signaling pathways involved and confirm in vivo efficacy, a combination of 'omics' approaches and animal models is recommended.

Figure 2: A hypothetical anticancer signaling pathway.

Protocol 7: RNA-Sequencing (RNA-Seq)

-

Sample Preparation: Treat a sensitive cancer cell line with 5-(4'-Methoxybenzyl)-5-methylhydantoin or vehicle control and extract total RNA.

-

Sequencing: Perform next-generation sequencing to obtain a global gene expression profile.

-

Bioinformatic Analysis: Identify differentially expressed genes and perform pathway analysis (e.g., using KEGG or Gene Ontology) to reveal the signaling pathways modulated by the compound.

Protocol 8: Xenograft Tumor Model

-

Tumor Implantation: Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice.

-

Treatment: Once tumors are established, treat the mice with 5-(4'-Methoxybenzyl)-5-methylhydantoin or vehicle control.

-

Tumor Growth Measurement: Monitor tumor volume over time.

-

Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo anticancer efficacy.

Data Summary and Interpretation

Throughout this investigative process, it is crucial to systematically collect and analyze all quantitative data.

Table 1: Hypothetical Data Summary for MoA Elucidation

| Experiment | Parameter | Hypothetical Result | Interpretation |

| MEA Assay | Mean Firing Rate | ↓ | Potential Neuro-inhibitory Effect |

| Patch-Clamp | Naᵥ1.2 IC₅₀ | 5 µM | Selective Sodium Channel Blocker |

| MES Model | ED₅₀ | 10 mg/kg | In Vivo Anticonvulsant Activity |

| Cell Viability | GI₅₀ (MCF-7) | 2 µM | Potent Anticancer Activity |

| Cell Cycle Analysis | G2/M Arrest | ↑ | Induction of Cell Cycle Arrest |

| Apoptosis Assay | Annexin V+ Cells | ↑ | Induction of Apoptosis |

| Xenograft Model | Tumor Growth Inhibition | 60% | In Vivo Anticancer Efficacy |

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 5-(4'-Methoxybenzyl)-5-methylhydantoin. By progressing through the proposed tiers of experimentation, from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can definitively characterize the pharmacological profile of this novel compound. This will not only contribute to a deeper understanding of the structure-activity relationships of hydantoin derivatives but also pave the way for its potential development as a novel therapeutic agent for epilepsy, cancer, or other indications.

References

-

PubChem. 5-(4-Methoxy-benzyl)-hydantoin. National Center for Biotechnology Information. [Link]

-

Obradović, A., Matić, M., Ognjanović, B., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 19(12), 1491-1502. [Link]

-

Ivanova, Y., Stoyanov, S., & Petkov, I. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(1), 1-10. [Link]

-

Taha, M., Ismail, N. H., Jamil, W., et al. (2013). Synthesis, evaluation of antioxidant activity and crystal structure of 2,4-dimethylbenzoylhydrazones. Molecules, 18(9), 10912-10929. [Link]

-

Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

-

PrepChem. (n.d.). Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). [Link]

-

Fung, H. L., et al. (2003). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. ResearchGate. [Link]

-

Silva, A., et al. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. PubMed. [Link]

-

Adamowicz, P., et al. (2020). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Springer Medizin. [Link]

-

ResearchGate. (2023). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]

-

Gruzman, A., et al. (2021). Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator. PubMed. [Link]

-

Rump, S., et al. (1974). [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. PubMed. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2020). EMCDDA technical report on the new psychoactive substance N,N- diethyl-2-[[4-(1-methylethoxy)phenyl]methyl - euda.europa.eu. [Link]

-

RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. [Link]

-

Gornicka, A., et al. (2023). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. [Link]

-

Chinese Journal of Organic Chemistry. (2011). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. [Link]

-

Głowacka, I. E., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]

-

Srinivas, G., et al. (2007). Molecular mechanism of emodin action: transition from laxative ingredient to an antitumor agent. PubMed. [Link]

-

Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

-

ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

-

Sills, G. J., & Rogawski, M. A. (2020). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Neurotherapeutics, 17(2), 585-617. [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

-

ResearchGate. (2023). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. [Link]agents_Biological_and_structural_characterization_in_combination_with_quantum_chemical_calculations)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 6. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP): A Critical Fentanyl Precursor

This technical guide provides a comprehensive overview of 4-Anilino-N-phenethylpiperidine (4-ANPP), a pivotal chemical intermediate in the synthesis of fentanyl and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in the context of controlled substances.

Introduction: The Significance of 4-ANPP

4-Anilino-N-phenethylpiperidine, also known as N-Phenyl-1-(2-phenylethyl)piperidin-4-amine or despropionyl fentanyl, is a direct precursor to the potent synthetic opioid, fentanyl.[1] Its importance in the illicit manufacture of fentanyl has led to its classification as a Schedule II immediate precursor in the United States and international regulation.[1][2][3] Understanding the chemistry of 4-ANPP is crucial for law enforcement, forensic chemists, and researchers developing analytical methods for the detection and control of fentanyl production. While not psychoactive itself, 4-ANPP is a key building block that is converted into fentanyl through a straightforward chemical reaction.[1]

Chemical Structure and Identification

The chemical structure of 4-ANPP consists of a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an aniline group.

Table 1: Chemical Identifiers for 4-ANPP

| Identifier | Value |

| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine |

| CAS Number | 21409-26-7 |

| Molecular Formula | C₁₉H₂₄N₂ |

| Molecular Weight | 280.415 g/mol [1] |

| SMILES | C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3[1] |

| InChI Key | ZCMDXDQUYIWEKB-UHFFFAOYSA-N[1] |

| Synonyms | 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine, 4-Aminophenyl-1-phenethylpiperidine[1] |

Physicochemical and Toxicological Properties

The physical and chemical properties of 4-ANPP are critical for its handling, analysis, and understanding its conversion to fentanyl.

Table 2: Physicochemical Properties of 4-ANPP

| Property | Value | Source |

| Melting Point | 94-96°C | [4] |

| Boiling Point | 172-176 °C at 0.15 Torr | [4] |

| Form | Off-white solid | [4] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [4] |

From a toxicological perspective, 4-ANPP is categorized as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Synthesis of 4-ANPP

4-ANPP is synthesized through various methods, with the most common being the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] This process is a key step in the Siegfried method of fentanyl synthesis.[3]

An alternative pathway, known as the Gupta method, involves the synthesis of 4-anilinopiperidine from 4-piperidone, which is then reacted with a phenethylating agent like phenethyl bromide to yield 4-ANPP.[6]

The synthesis of 4-ANPP from 4-anilinopiperidine is a critical step in clandestine fentanyl production.[3][7] This reaction involves the N-alkylation of 4-anilinopiperidine with a phenethyl group.

Illustrative Synthesis Workflow: N-alkylation of 4-anilinopiperidine

Caption: Synthesis of 4-ANPP via N-alkylation of 4-anilinopiperidine.

The Critical Role of 4-ANPP in Fentanyl Synthesis

4-ANPP is the immediate precursor to fentanyl.[1] The final step in the synthesis of fentanyl involves the acylation of the aniline nitrogen of 4-ANPP with propionyl chloride or a similar propionylating agent.[8] This reaction is relatively simple to perform, which contributes to the prevalence of clandestine fentanyl manufacturing.[2]

Workflow: Conversion of 4-ANPP to Fentanyl

Caption: Final step in fentanyl synthesis: Acylation of 4-ANPP.

Analytical Characterization of 4-ANPP

The unambiguous identification of 4-ANPP is crucial in forensic and research settings. This is typically achieved through a combination of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of 4-ANPP. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and aniline rings, as well as the aliphatic protons of the piperidine and phenethyl groups. Two-dimensional NMR techniques like COSY and HSQC can be used to confirm the connectivity of the molecule.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for identifying 4-ANPP. The molecule will produce a characteristic molecular ion peak in its mass spectrum, and the fragmentation pattern can provide further structural confirmation.

Regulatory Control and Legal Status

Due to its essential role in the production of fentanyl, 4-ANPP is a controlled substance in many jurisdictions. In the United States, the Drug Enforcement Administration (DEA) has classified 4-ANPP as a List I chemical, subjecting it to stringent regulatory controls.[3][11] This designation means that all transactions involving 4-ANPP are regulated, regardless of the amount.[3]

Conclusion

4-Anilino-N-phenethylpiperidine (4-ANPP) is a chemical of significant interest to the scientific and regulatory communities due to its role as a direct precursor to fentanyl. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for efforts to control the illicit production of synthetic opioids. This guide provides a foundational understanding for professionals working in drug development, forensic science, and regulatory affairs.

References

-

Drug Enforcement Administration. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

-

Drug Enforcement Administration. (2020, April 15). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. [Link]

-

Drug Enforcement Administration. (2019, September 13). Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. [Link]

-

Drug Enforcement Administration. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. [Link]

-

American Elements. (n.d.). 5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione. [Link]

- Ibañez, J., et al. (2006). Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)

- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

- Das, S. (2019). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry.

-

Drug Enforcement Administration. (2024, October 28). Possible Control of Phenethyl Bromide as a List I Chemical. Regulations.gov. [Link]

-

National Institute of Standards and Technology. (2022, February 24). Rapid Emerging Drug Deployment (REMEDY) Characterization Results. [Link]

-

Wikipedia. (n.d.). 4-ANPP. [Link]

-

Wikipedia. (n.d.). Fentanyl. [Link]

- Google Patents. (n.d.).

- Wagmann, L., et al. (2019). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology.

- PrieB, E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.

-

National Center for Biotechnology Information. (n.d.). 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-. PubChem. [Link]

- Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.

-

CAS Common Chemistry. (n.d.). Bemetizide. [Link]

-

National Center for Biotechnology Information. (n.d.). Monalide. PubChem. [Link]

Sources

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 4. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. regulations.gov [regulations.gov]

- 7. regulations.gov [regulations.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. dea.gov [dea.gov]

The Therapeutic Potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin: A Technical Guide for Drug Discovery Professionals

Executive Summary

The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies, with phenytoin being a notable and enduring example. This technical guide delves into the promising, yet underexplored, therapeutic potential of a specific derivative: 5-(4'-Methoxybenzyl)-5-methylhydantoin. By leveraging established principles of medicinal chemistry and pharmacology, this document provides a comprehensive framework for researchers and drug development professionals to investigate this compound's efficacy and mechanism of action. We will explore its synthesis, postulate its primary mechanism of action based on structure-activity relationships within the hydantoin class, and provide detailed protocols for its preclinical evaluation as a novel anticonvulsant agent. Furthermore, we will touch upon other potential therapeutic avenues, such as neuroprotection, and outline critical toxicological considerations.

Introduction: The Enduring Legacy and Future of Hydantoin-Based Therapeutics

Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1] Historically, the discovery of phenytoin revolutionized the management of epilepsy, demonstrating that potent anticonvulsant effects could be achieved without significant sedation.[2] This breakthrough laid the groundwork for the development of numerous other hydantoin derivatives for various therapeutic applications.[3][4] Hydantoins are not only effective against partial and tonic-clonic seizures but have also shown potential in treating trigeminal neuralgia and cardiac arrhythmias.[3][5] The versatility of the hydantoin core, with its multiple sites for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a perennially attractive starting point for novel drug design.[1] This guide focuses on 5-(4'-Methoxybenzyl)-5-methylhydantoin, a compound rationally designed to build upon the established anticonvulsant properties of the hydantoin family.

Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

The synthesis of 5,5-disubstituted hydantoins is well-established, with the Bucherer-Bergs reaction being a prominent and efficient method.[4][6] This one-pot, multicomponent reaction provides a direct route to the desired hydantoin structure from a ketone precursor.

Proposed Synthetic Pathway

The synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin would logically proceed from 1-(4-methoxyphenyl)propan-2-one. This starting material contains the requisite 4-methoxybenzyl and methyl groups that will ultimately reside at the 5-position of the hydantoin ring.

Caption: Proposed synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Experimental Protocol: Bucherer-Bergs Reaction

This protocol is a generalized procedure based on established methods for analogous compounds.[6] Optimization of reaction conditions may be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methoxyphenyl)propan-2-one in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add potassium cyanide (or sodium cyanide) and ammonium carbonate. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas. This step must be performed in a fume hood.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be employed for further purification.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Postulated Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins like phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[7][8][9] This action is both voltage- and use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the channel.[2][10]

The Role of Voltage-Gated Sodium Channels in Seizures

During a seizure, neurons exhibit high-frequency, repetitive firing of action potentials. This pathological activity is sustained by the rapid cycling of VGSCs between their resting, open, and inactivated states. By stabilizing the inactivated state, hydantoins slow the recovery of the channel to the resting state, thereby reducing the number of channels available to propagate the next action potential.[10] This effectively dampens the excessive neuronal firing that characterizes a seizure, without significantly affecting normal, low-frequency neuronal transmission.[11]

Caption: Postulated mechanism of action for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Structure-Activity Relationship (SAR) Insights

The structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin aligns well with established SAR for anticonvulsant hydantoins:

-

5,5-Disubstitution: The presence of two substituents at the 5-position is a common feature of active hydantoin anticonvulsants.

-

Aromatic Moiety: A phenyl or other aromatic group at the 5-position is considered essential for activity against generalized tonic-clonic seizures.[2] The 4-methoxybenzyl group in the target molecule satisfies this requirement. The methoxy substitution may influence metabolic stability and blood-brain barrier penetration.

-

Alkyl Group: The methyl group at the 5-position may contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

Preclinical Evaluation of Therapeutic Potential

A systematic preclinical evaluation is necessary to validate the anticonvulsant potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin. This involves a tiered approach, starting with in vivo screening models, followed by more detailed mechanistic and safety studies.

In Vivo Anticonvulsant Screening

The following well-established rodent models are recommended for initial efficacy screening.[1][12]

Table 1: Key In Vivo Models for Anticonvulsant Screening

| Model | Seizure Type Modeled | Rationale for Use |

| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | Identifies compounds that prevent seizure spread.[13][14][15] |

| 6 Hz Psychomotor Seizure Test | Treatment-resistant focal seizures | A model for psychomotor seizures that is resistant to some standard antiepileptic drugs.[16][17][18] |

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is adapted from standard procedures and serves as a template for assessing efficacy against generalized seizures.[15][19]

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.

-

Compound Administration: Administer 5-(4'-Methoxybenzyl)-5-methylhydantoin via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

-

Time to Peak Effect: Determine the time of peak effect for the compound by testing at multiple time points post-administration.

-

Seizure Induction: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.

-

Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).

Experimental Protocol: 6 Hz Psychomotor Seizure Test

This protocol is designed to evaluate efficacy against focal seizures.[16][20]

-

Animal Preparation: Use adult male mice, acclimatized to the laboratory environment.

-

Compound Administration: Administer the test compound and vehicle as described for the MES test.

-

Seizure Induction: At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a predetermined current (e.g., 32 mA or 44 mA) via corneal electrodes.

-

Endpoint Measurement: Observe the animal for characteristic seizure behaviors, including stun, forelimb clonus, and stereotyped, automatic movements. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.

Caption: Preclinical evaluation workflow for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Other Potential Therapeutic Applications

While the primary focus is on anticonvulsant activity, the hydantoin scaffold is associated with a broad range of biological effects that warrant investigation for 5-(4'-Methoxybenzyl)-5-methylhydantoin.[3]

-

Neuroprotection: Given the link between excitotoxicity and neuronal damage in conditions like epilepsy, evaluating the neuroprotective properties of this compound is a logical next step. In vitro models of glutamate-induced excitotoxicity or oxidative stress in neuronal cell cultures could be employed.

-

Anticancer Activity: Certain hydantoin derivatives have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[21] Screening against a panel of cancer cell lines could reveal novel therapeutic opportunities.

-

Anti-inflammatory Effects: The anti-inflammatory potential of hydantoin derivatives has also been reported.[3] This could be explored using in vitro assays for key inflammatory mediators.

Toxicological Profile and Safety Considerations

The toxicological profile of established hydantoin drugs, particularly phenytoin, provides a roadmap for the safety assessment of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Potential Toxicities Associated with the Hydantoin Class:

-

Acute Toxicity: Generally considered low, but high doses can lead to CNS depression and cardiac arrhythmias.[2][22]

-

Chronic Toxicity: Long-term use of phenytoin is associated with dose-related cerebellar-vestibular effects, gingival hyperplasia, osteomalacia, and megaloblastic anemia.[2]

-

Teratogenicity: Use during pregnancy has been linked to fetal hydantoin syndrome, characterized by developmental abnormalities.[22]

A comprehensive safety evaluation should include in vitro cytotoxicity assays, hERG channel liability assessment, and in vivo acute and chronic toxicity studies in rodents.

Conclusion and Future Directions

5-(4'-Methoxybenzyl)-5-methylhydantoin is a promising candidate for development as a novel therapeutic agent, primarily for the treatment of epilepsy. Its structure is rationally designed based on established principles of anticonvulsant hydantoin chemistry. The proposed synthetic route is straightforward, and the postulated mechanism of action via modulation of voltage-gated sodium channels provides a clear hypothesis for testing. The detailed preclinical evaluation workflow outlined in this guide offers a robust framework for validating its therapeutic potential. Future research should focus on executing these preclinical studies, elucidating the precise molecular interactions with its target, and exploring its potential in other therapeutic areas such as neuroprotection and oncology.

References

- Abida., TauquirAlam M, Asif M. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. 2020; 3(2):93-104.

- Wadghane S, Bhor R, Shinde G, Kolhe M, Pooja R. A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. 2023; 13(1):171-177.

- Wadghane S, Bhor R, Shinde G, Kolhe M, Pooja R.

-

Hydantoin - Wikipedia. Available from: [Link].

-

Mechanisms of action of antiepileptic drugs - Epilepsy Society. Available from: [Link].

-

How Do Hydantoin Anticonvulsants Work? - RxList. Available from: [Link].

-

Hydantoins | Encyclopedia.com. Available from: [Link].

- Brown RK, et al. Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.

- Paliwal S, et al. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2.

- Atanasova M, et al.

- "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.

- Tahir M, et al. Phenytoin.

- Löscher W. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.

- Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands.

-

Synthesis of Hydantoin & Its Derivatives - Study.com. Available from: [Link].

- What is the mechanism of Phenytoin?

- The Screening models for antiepileptic drugs: A Review. 2021.

-

Maximal Electroshock Seizure Model | Melior Discovery. Available from: [Link].

-

6 Hz Electrical Stimulation Test (mouse, rat) - PANAChE Database. Available from: [Link].

- Al-Amiery AA, et al. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. 2024.

- What is the mechanism of action of Phenytoin? - Dr.Oracle. 2025.

- Socała K, Wlaź P. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

- Gaikwad PP, et al. The Screening models for antiepileptic drugs: A Review.

-

6-Hz Psychomotor Seizure Model | Melior Discovery. Available from: [Link].

- Taylor CP. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC - PubMed Central.

-

Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed. Available from: [Link].

- Seizures elicited by transcorneal 6 Hz stimulation in developing r

- SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION - TSI Journals. 2012.

-

In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed. Available from: [Link].

- The maximal electroshock seizure (MES)

-

Synthesis of hydantoin and thiohydantoin related compounds from benzyl and study of their cycotoxicity | Request PDF - ResearchGate. Available from: [Link].

- Development and Pharmacological Characterization of the R

- Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review - Semantic Scholar. 2021.

- Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. jddtonline.info [jddtonline.info]

- 6. mdpi.com [mdpi.com]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 8. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 9. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 20. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. softbeam.net:8080 [softbeam.net:8080]

A Comprehensive Technical Guide to 5-Substituted Hydantoins: From Synthesis to Therapeutic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydantoin scaffold, a five-membered heterocyclic ring known chemically as imidazolidine-2,4-dione, represents a cornerstone in medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and capacity for diverse substitutions have cemented its status as a "privileged scaffold" in drug discovery. The substitution at the C-5 position is particularly critical, as it profoundly influences the molecule's spatial arrangement and, consequently, its biological activity. This guide provides a comprehensive exploration of 5-substituted hydantoins, detailing their synthesis, wide-ranging pharmacological activities, and structure-activity relationships (SAR). We delve into cornerstone synthetic methods like the Bucherer-Bergs reaction, offering detailed protocols, and survey the therapeutic landscape, from their classic role as anticonvulsants to their emerging potential as anticancer and antimicrobial agents. This document is designed to serve as an in-depth resource, bridging fundamental chemistry with advanced therapeutic applications for professionals in the field.

The Hydantoin Scaffold: A Foundation for Pharmacological Diversity

Chemical Properties and Significance

Hydantoin, or glycolylurea, is a heterocyclic compound first isolated in 1861 by Adolf von Baeyer.[2][3] The core structure features two carbonyl groups at positions 2 and 4, and two nitrogen atoms, which can act as hydrogen bond donors, while the carbonyl oxygens serve as hydrogen bond acceptors.[1][4] This arrangement allows hydantoin derivatives to effectively form intermolecular hydrogen bonds with biological targets, a key feature for their pharmacological activity.[1] The stability of the ring and the potential for substitution at multiple positions (N-1, N-3, and C-5) make it an exceptionally versatile scaffold for creating diverse chemical libraries.[3]

The Privileged Position: C-5 Substitution

While substitutions at the N-1 and N-3 positions are important for modulating properties like solubility and metabolic stability, the substituents at the C-5 position are arguably the most critical for determining the primary mode of biological action. Introducing one or two substituents at this carbon atom creates a stereocenter (if the two substituents are different), which can lead to stereospecific interactions with biological targets. The nature of these C-5 groups—whether they are alkyl, aryl, or heterocyclic—directly influences the molecule's size, lipophilicity, and three-dimensional shape, which are fundamental to its binding affinity and efficacy. For example, the presence of two phenyl groups at the C-5 position is a hallmark of the widely used anticonvulsant drug Phenytoin.[2][5]

Caption: Core hydantoin structure and key pharmacophoric features.

Synthetic Methodologies for 5-Substituted Hydantoins

The synthesis of the hydantoin ring is well-established, with several named reactions providing reliable access to this scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Bucherer-Bergs Reaction

This is the most common and versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins.[6] It is a one-pot, multicomponent reaction involving a ketone or aldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate.[6] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

-

Causality: The efficiency of this reaction lies in its convergent nature, bringing together three simple, readily available components to construct a complex heterocyclic core in a single step. The use of aqueous ethanol as a solvent and moderate heating (60-70°C) makes it practical for large-scale synthesis. The primary limitation is that it only allows for variation at the C-5 position based on the starting carbonyl compound.[6]

Caption: Workflow for the Bucherer-Bergs hydantoin synthesis.

The Urech Hydantoin Synthesis

Historically significant, the Urech synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization.[2][3] This method was first used by Friedrich Urech in 1873 to synthesize 5-methylhydantoin from alanine.[2][3] While effective, it is generally less direct than the Bucherer-Bergs reaction for creating 5,5-disubstituted analogs.

Modern Multicomponent Reactions

More recent methodologies, such as the five-component Ugi/De-Boc/Cyclization reaction, offer pathways to fully functionalized hydantoins with greater diversity.[5] These methods involve aldehydes or ketones, amines, isonitriles, methanol, and carbon dioxide as starting materials, proceeding through carbamate intermediates that cyclize under basic conditions.[5]

Comparative Analysis of Synthetic Routes

| Synthetic Method | Starting Materials | Key Advantages | Key Limitations |

| Bucherer-Bergs | Aldehyde/Ketone, KCN, (NH₄)₂CO₃ | One-pot, high yields, simple workup, readily available materials.[6] | Limited to C-5 substitution; use of cyanide. |

| Urech Synthesis | Amino Acid, KOCN | Starts from chiral amino acids, allowing for stereocontrol. | Requires an amino acid starting material; less direct for some targets. |

| Ugi/Cyclization | Aldehyde, Amine, Isonitrile, CO₂, etc. | High degree of diversity possible; multiple substitution points.[5] | More complex starting materials; can require multiple steps. |

Detailed Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes a self-validating system for the synthesis of Phenytoin, a cornerstone 5-substituted hydantoin.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine benzil (21.0 g, 0.1 mol), urea (12.0 g, 0.2 mol), and 250 mL of ethanol.

-

Base Addition: While stirring, add 30 mL of a 30% aqueous sodium hydroxide solution. The causality here is that the strong base facilitates the necessary rearrangement and condensation reactions.

-

Reflux: Heat the mixture to reflux and maintain for at least 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzil spot disappears.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of water. A precipitate will form. If the solution is colored, charcoal may be added and the mixture filtered.

-

Acidification: Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. This protonates the hydantoin salt, causing the neutral product to precipitate out of the solution.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining salts.

-

Purification and Validation: Recrystallize the crude product from ethanol. Dry the purified crystals under vacuum. The identity and purity of the final product should be confirmed by melting point determination (literature: 295-298 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). A sharp melting point and clean spectra validate the success of the protocol.

The Pharmacological Landscape

5-substituted hydantoins exhibit a vast range of biological activities, making them a subject of intense study in medicinal chemistry.[1][7]

Anticonvulsant Activity: The Classic Application

The most well-known application of 5-substituted hydantoins is in the treatment of epilepsy.[5][7]

-

Key Drugs: Phenytoin, Mephenytoin, and Ethotoin are clinically approved anticonvulsants.[1][5] Fosphenytoin, a prodrug of phenytoin, is also widely used.[2][5]

-

Mechanism of Action: Phenytoin is believed to exert its effects primarily by blocking voltage-gated sodium channels in neurons.[5] By stabilizing the inactive state of these channels, it limits the repetitive, high-frequency firing of action potentials that underlies seizure propagation.[5] This action is frequency-dependent, meaning it has a greater effect on rapidly firing neurons involved in a seizure, with less effect on normal neuronal activity.

Anticancer Activity: An Emerging Frontier

Hydantoin derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[4][8]

-

Targeting Signaling Pathways:

-

Sirtuin Inhibition: Certain 5-benzylidenehydantoins have been identified as inhibitors of sirtuins (SIRTs), a class of proteins involved in processes like aging and transcription.[9] The simultaneous inhibition of SIRT1 and SIRT2 is considered a promising therapeutic strategy for cancer.[9]

-

EGFR Kinase Inhibition: Some hydantoin derivatives have been designed to inhibit the epidermal growth factor receptor (EGFR) kinase, a key target in many cancers.[9]

-

-

Examples of Active Compounds:

-

Hydantoin-chromene hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, in some cases exceeding the cytotoxicity of the clinical drug cisplatin.

-

The androgen receptor antagonist enzalutamide, used to treat prostate cancer, features a hydantoin core, highlighting the scaffold's relevance in modern oncology.[4][9]

-

Caption: Inhibition of the EGFR signaling pathway by hydantoin derivatives.

Antimicrobial and Antiviral Properties

The hydantoin scaffold is present in the antibacterial agent Nitrofurantoin.[1][5] Furthermore, various synthetic 5-substituted hydantoins have been screened for antimicrobial activity, with some derivatives showing weak to moderate activity against both Gram-positive and Gram-negative bacteria.[1][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of hydantoins is highly dependent on the nature of the substituents, particularly at the C-5 position.

Influence of C-5 Substituents on Anticonvulsant Activity

-

Aromatic Rings: The presence of at least one aromatic ring at C-5 is a common feature of anticonvulsant hydantoins (e.g., Phenytoin).

-

Lipophilicity: A crucial parameter for activity is the overall lipophilicity (log P) of the molecule, which governs its ability to cross the blood-brain barrier.

-

Substituent Type: For phenylmethylenehydantoins, substitution on the phenyl ring with alkyl, halogen, trifluoromethyl, and alkoxyl groups generally leads to good anticonvulsant activity.[11] In contrast, polar groups like nitro (-NO₂) or hydroxyl (-OH) tend to decrease or abolish activity.[11]

SAR for Anticancer Activity

-

Hydrophobicity: For antiproliferative activity, increased hydrophobicity at the C-5 position often correlates with better activity.[9]

-

Halogen Substitution: Halogen atoms (e.g., chlorine, bromine) on phenyl rings attached to the hydantoin core can enhance antiproliferative effects.[9]

-

Benzylidene Group: The 5-benzylidenehydantoin scaffold has been identified as a promising starting point for developing sirtuin inhibitors.[9]

Summary of Key Drugs and Their C-5 Substituents

| Drug Name | C-5 Substituents | Primary Therapeutic Use |

| Phenytoin | Two Phenyl groups | Anticonvulsant[5] |

| Mephenytoin | One Phenyl, one Ethyl group | Anticonvulsant[1] |

| Ethotoin | One Phenyl group (N-3 is Ethyl) | Anticonvulsant[1] |

| Nitrofurantoin | =CH-N-nitrofuran group | Antibacterial[5] |

| Dantrolene | =CH-Aryl-nitro group | Muscle Relaxant[2][5] |

Conclusion and Future Outlook

The 5-substituted hydantoin scaffold continues to be a remarkably fruitful area for drug discovery. Its journey from the discovery of Phenytoin to the development of modern anticancer agents like Enzalutamide showcases its enduring relevance. The synthetic tractability of the core allows chemists to readily explore chemical space, while its diverse pharmacological profile provides a foundation for tackling a wide array of diseases.

Future research will likely focus on synthesizing novel, highly functionalized hydantoins using modern combinatorial and multicomponent reaction techniques. A deeper understanding of the specific interactions between 5-substituted hydantoins and their biological targets will enable more rational drug design, leading to compounds with higher potency and selectivity. The exploration of this privileged scaffold is far from over, and it is poised to yield new therapeutic agents for years to come.

References

-

Ingle, G. B., & Kolhe, D. S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

-

Anonymous. (n.d.). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

-

Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Wikipedia. (n.d.). Hydantoin. [Link]

-

Anonymous. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 02(01), 010–014. [Link]

-

Anonymous. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

-

Anonymous. (n.d.). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. [Link]

-

Anonymous. (2022). Recent advances in the synthesis and medicinal application of hydantoin. [Link]

-

Wadghane, S. V. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1747-1753. [Link]

Sources

- 1. ijres.org [ijres.org]

- 2. Hydantoin - Wikipedia [en.wikipedia.org]

- 3. srrjournals.com [srrjournals.com]

- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-(4'-Methoxybenzyl)-5-methylhydantoin Receptor Binding

This guide provides a comprehensive, technically-grounded framework for investigating the receptor binding characteristics of 5-(4'-Methoxybenzyl)-5-methylhydantoin using a suite of in silico modeling techniques. As the specific biological targets of this compound are not extensively characterized in public literature, this document outlines a systematic, hypothesis-driven approach that is central to modern computational drug discovery. We will proceed from initial target identification to molecular docking, validation through molecular dynamics, and finally, abstraction to a pharmacophore model. This workflow is designed not merely as a set of instructions, but as a self-validating system that builds confidence in its predictions at each successive stage.

Preamble: The Rationale for a Computational Approach

Hydantoin and its derivatives represent a class of heterocyclic compounds with a remarkable breadth of biological activities, including anticonvulsant, anti-arrhythmic, and antitumor effects.[1][2] This functional diversity implies that the hydantoin scaffold can be tailored to interact with a wide array of protein targets. For a specific derivative like 5-(4'-Methoxybenzyl)-5-methylhydantoin, computational modeling provides an essential toolkit to explore its potential mechanism of action, predict binding affinities, and understand the structural basis of its interaction with plausible biological receptors—all before significant investment in resource-intensive wet-lab experiments.[3][4] Our approach is tripartite: we first predict a high-probability binding pose (Molecular Docking), then assess the stability and dynamics of this pose (Molecular Dynamics), and finally, define the essential chemical features required for this interaction (Pharmacophore Modeling).

Part 1: Target Identification and Receptor Preparation

The foundational step in any receptor binding study is the identification of a biologically relevant target. In the absence of established experimental data for our specific ligand, we must employ predictive methods.

1.1. Causality: Why Target Prediction is the Logical Starting Point

Structure-based drug design is predicated on knowing the three-dimensional structure of the target protein. When this is unknown, we leverage the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known activities. Computational tools can perform this similarity search on a massive scale, providing a ranked list of probable targets.

1.2. Experimental Protocol: In Silico Target Fishing

-

Obtain Ligand Structure: The 2D structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin is sourced from a chemical database like PubChem (CID 95727).[5] The structure is saved in a simplified format, such as SMILES (COC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C).

-

Utilize Prediction Servers: The ligand's SMILES string is submitted to a target prediction web server (e.g., SwissTargetPrediction). These tools screen the ligand against curated databases of known bioactive molecules and their targets.

-

Target Prioritization: The output will be a list of potential protein targets, ranked by probability. For this guide, we will proceed with a hypothetical high-ranking target that is well-characterized and relevant to the central nervous system effects often associated with hydantoin-like scaffolds: the Mu-Opioid Receptor (μOR) . This G-protein coupled receptor is a classic drug target, and high-resolution crystal structures are available, making it an excellent candidate for a modeling study.[6][7]

1.3. Experimental Protocol: Receptor Structure Preparation

-

Structure Acquisition: Download the 3D crystal structure of the human μ-opioid receptor from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 5C1M , which shows the receptor in an active state.[7]

-

Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, PyMOL).[8][9]

-

Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or accessory proteins. The goal is to isolate the receptor protein chain(s) that form the binding pocket.

-